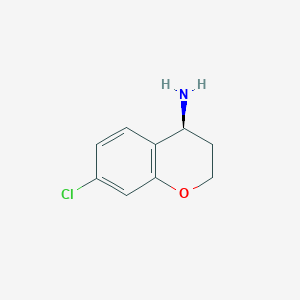
(S)-7-Chlorochroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Chlorochroman-4-amine is a chiral compound with a chroman structure, which includes a benzopyran ring system. The presence of a chlorine atom at the 7th position and an amine group at the 4th position makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chlorochroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The introduction of the amine group at the 4th position can be carried out using reductive amination techniques. Common reagents include ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Chlorination: Using continuous flow reactors to ensure efficient chlorination.
Catalytic Amination: Employing catalysts to enhance the amination process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Chlorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in polar solvents.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
(S)-7-Chlorochroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-7-Chlorochroman-4-amine involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Pathway Involvement: Affecting pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
®-7-Chlorochroman-4-amine: The enantiomer of (S)-7-Chlorochroman-4-amine with different biological activities.
7-Chlorochroman-4-ol: A compound with a hydroxyl group instead of an amine group.
7-Chlorochroman-4-one: A ketone derivative with different reactivity and applications.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both chlorine and amine functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(4S)-7-chloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1 |
InChI Key |
ZKRTWXXJEXSHCT-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)Cl |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















